![molecular formula C19H17N3O4S B609570 4-氰基-N-(1,3-二甲基-2-氧代喹啉-6-基)-2-甲氧基苯磺酰胺 CAS No. 1883548-89-7](/img/structure/B609570.png)
4-氰基-N-(1,3-二甲基-2-氧代喹啉-6-基)-2-甲氧基苯磺酰胺
描述
科学研究应用
Medical Applications
NI-57 has been identified as a promising radionuclide for diagnostic and calibration sources . It is produced via a (p, 2p) nuclear reaction using an enriched 58 Ni target material . This makes it useful in the field of nuclear medicine, particularly in Single-photon emission computed tomography (SPECT), a nuclear imaging modality .
Radiopharmaceutical Applications
The long half-life of 57 Co (T1/2 = 271.74 d) makes it favorable for the calibration and quality assurance of gamma spectrometers . It can be used as an SPECT radioisotope for radiopharmaceutical applications .
Biological System Analysis
To evaluate the total amount of vitamin-12 (B12) in the biological system, [57 Co]cyanocobalamin ([57 Co]B12) has been used . In this method, 57 Co labeled B12 is injected in the body, similar to the endogenous B12, and reaches equilibrium within 5–10 days .
Industrial Applications
NI-57 is used in the production of cobalt-57 for industrial applications . The chemical separation of 57 Co and recovery of the enriched 58Ni target material were simplified via a solid-phase extraction method .
Inhibitor of BRPF Proteins
NI-57 is a selective and potent inhibitor of BRPF (Bromodomain and PHD Finger) family of proteins (BRPF1/2/3) . It shows minimal off-target pharmacology against a panel of GPCRs, ion channels, and enzymes and is functionally active in cellular assays .
Ferromagnetic Shape Memory Alloys
NI-57 is used in the study of Ni-Mn-Ga alloys, which are known for their fascinating multifunctional properties, such as magnetic-field-induced strain (MFIS), super-elasticity, the magnetocaloric effect, the magnetoresistance effect, and magnetothermal conductivity . A comprehensive study of the crystal structure and phase transition as a function of temperature and composition in Ni 57−x Mn 21+x Ga 22 ( x = 0, 2, 4, 5.5, 7, 8) (at. %) magnetic shape memory alloys was performed .
作用机制
Target of Action
NI-57, also known as 4-cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzenesulfonamide, is a selective and potent inhibitor of the BRPF (Bromodomain and PHD Finger) family of proteins, specifically BRPF1, BRPF2 (also known as BRD1), and BRPF3 . These proteins are scaffolding proteins that assemble HAT complexes of the MOZ/MORF family, playing crucial roles in DNA repair, recombination, replication, and transcription activation .
Mode of Action
NI-57 interacts with its targets (BRPF1/2/3) by binding to their bromodomains . This binding prevents the interaction of full-length BRPF2 with chromatin, as evidenced by accelerated FRAP recovery at 1 µM in the BRPF2 FRAP assay .
Biochemical Pathways
The inhibition of BRPF proteins by NI-57 affects the assembly of MOZ/MORF family complexes . This can lead to changes in DNA repair, recombination, replication, and transcription activation processes, although the specific downstream effects would depend on the cellular context.
Result of Action
The primary molecular effect of NI-57 is the prevention of BRPF proteins binding to chromatin, thereby potentially affecting the function of MOZ/MORF family complexes . The cellular effects would be dependent on the specific roles these complexes play in a given cell type, which could include changes in DNA repair, recombination, replication, and transcription activation.
属性
IUPAC Name |
4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-8-14-10-15(5-6-16(14)22(2)19(12)23)21-27(24,25)18-7-4-13(11-20)9-17(18)26-3/h4-10,21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMQPCYDWCSVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C#N)OC)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: NI-57 exhibits a high binding affinity for the bromodomains of the BRPF family of proteins, specifically BRPF1, BRPF2, and to a lesser extent, BRPF3. [, , ]
ANone: NI-57 binds to the acetyl-lysine binding pocket of BRPF bromodomains, competing with acetylated lysine residues on histone tails. [, ] This interaction disrupts the association of BRPF proteins with chromatin, impacting downstream gene expression. []
ANone: Inhibition of BRPF bromodomains by NI-57 has been shown to impair osteoclast differentiation, suggesting a key role for BRPF proteins in regulating gene expression during this process. [] Additionally, some evidence indicates that NI-57 might selectively inhibit the growth of specific AML (acute myeloid leukemia) cell lines. []
ANone: The molecular formula of NI-57 is C19H17N3O4S, and its molecular weight is 383.43 g/mol. [, ]
ANone: While the provided research abstracts do not delve into detailed spectroscopic data, the characterization of NI-57 likely involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. [, ]
ANone: NI-57 is primarily investigated for its ability to inhibit BRPF bromodomains and is not reported to possess catalytic properties. [, , ]
ANone: The development of NI-57 as a BRPF bromodomain inhibitor likely involved computational chemistry techniques, such as structure-based drug design and virtual screening, although the provided abstracts do not elaborate on these aspects. []
ANone: Research on NI-57 and related analogs led to the development of a tunable SAR model for BRPF bromodomains. [] By modifying the N-methylquinolin-2(1H)-one core structure, researchers can fine-tune the potency and selectivity of these inhibitors for specific BRPF family members. []
ANone: While specific stability data for NI-57 is not presented in the abstracts, researchers typically evaluate the stability of chemical probes under various conditions (temperature, pH, etc.) to ensure their reliability in biological experiments. [] Formulations might be explored to improve solubility, bioavailability, and stability if NI-57 advances as a potential therapeutic agent.
ANone: The provided research abstracts do not specify SHE regulations for NI-57. As a research compound, standard laboratory safety practices and guidelines for handling potentially hazardous materials would apply.
ANone: Studies on NI-57 revealed excellent oral and intravenous pharmacokinetic profiles in mice, indicating favorable absorption, distribution, metabolism, and excretion properties. []
ANone: The efficacy of NI-57 has been evaluated in various in vitro and in vivo settings. These include:
- nanoBRET and FRAP assays: Demonstrating target engagement of BRPF1B and BRPF2 with NI-57 in live cells. []
- Cellular assays: Showing NI-57's ability to modulate cellular phenotypes at low micromolar concentrations in both cancer and inflammatory models. []
- Primary cell differentiation assays: Demonstrating that NI-57 impairs RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into bone-resorbing osteoclasts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。